molecular formula C20H26FN3O2 B3883134 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B3883134
M. Wt: 359.4 g/mol
InChI Key: QOHVMXLJGQTEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluoro-methoxyphenyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluoro-methoxyphenyl and pyridin-2-ylmethyl groups. Common reagents used in these reactions include fluoro-methoxybenzyl chloride, pyridine-2-carboxaldehyde, and piperazine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol include other piperazine derivatives with different substituents, such as:

  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(Pyridin-2-ylmethyl)piperazine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which may confer specific biological activities or chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2/c1-26-19-6-5-16(20(21)12-19)13-24-10-9-23(15-18(24)7-11-25)14-17-4-2-3-8-22-17/h2-6,8,12,18,25H,7,9-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVMXLJGQTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.